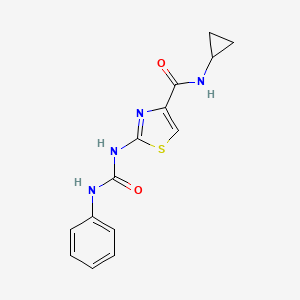
N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Derivative Development
- The study by Nötzel et al. (2001) explores the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. This research demonstrates a methodology for creating compounds with potential biological activity, offering insights into the synthetic utility of cyclopropyl and thiazole derivatives (M. W. Nötzel et al., 2001).
Antitumor Activity
- Denny et al. (1990) investigated 2-phenylbenzimidazole-4-carboxamides as minimal DNA-intercalating agents with antitumor activity. This study provides a foundation for developing new antitumor agents using structural motifs similar to N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide, emphasizing the importance of minimal DNA-binding affinity for therapeutic applications (W. Denny et al., 1990).
Kinase Inhibition for Anticancer Therapy
- Lombardo et al. (2004) identified potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines. Their work underscores the potential of thiazole-5-carboxamide derivatives in oncology, providing a direct link to the therapeutic possibilities of N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide (L. Lombardo et al., 2004).
Anticancer and Cell Cycle Inhibition
- The synthesis and evaluation of new pyrazole derivatives as cell cycle inhibitors by Nițulescu et al. (2015) highlight the importance of novel synthetic methods in developing anticancer drugs. This research points to the broader applicability of cyclopropyl and thiazole derivatives in targeting cancer cell proliferation (G. Nițulescu et al., 2015).
Antiviral Activity
- Research by Srivastava et al. (1977) on thiazole C-nucleosides for antiviral activity showcases the potential therapeutic applications of thiazole derivatives. The findings suggest that structural elements similar to N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide could be leveraged for developing new antiviral agents (P. C. Srivastava et al., 1977).
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-12(15-10-6-7-10)11-8-21-14(17-11)18-13(20)16-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,15,19)(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVUBSPDUXKQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

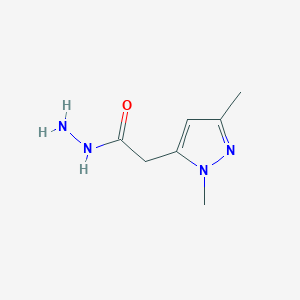
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2759836.png)
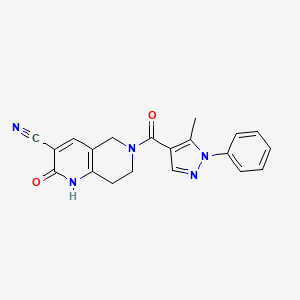
![N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759838.png)
![Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2759841.png)
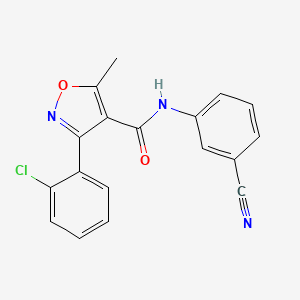
![Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2759843.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide](/img/structure/B2759846.png)
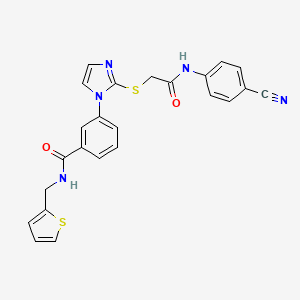
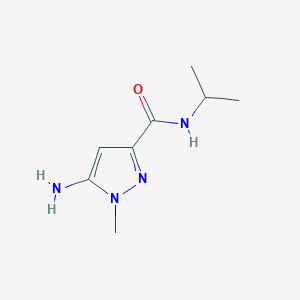
![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2759851.png)

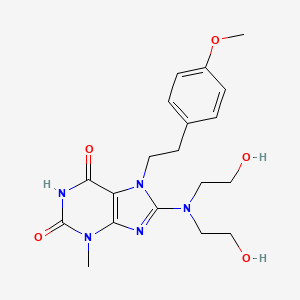
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2759858.png)